N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide is a complex organic compound featuring a benzo[d]thiazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry, due to its unique structural properties and biological activities. The presence of the benzo[d]thiazole moiety is significant as it is known for its role in numerous pharmacologically active compounds.
Mechanism of Action
Target of Action
The primary targets of N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of This compound It’s worth noting that thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the activity of many thiazole derivatives can be influenced by external factors such as nutrient availability and defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
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Step 1: Synthesis of 2-(methylthio)benzo[d]thiazole
Reagents: 2-aminothiophenol, methyl iodide
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Step 2: Formation of this compound
Reagents: 2-(methylthio)benzo[d]thiazole, benzo[d]thiazole-6-carboxylic acid, coupling agents (e.g., EDCI, HOBt)
Conditions: The reaction is typically performed in an inert atmosphere using a solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Conditions: Typically carried out at room temperature in a solvent like acetonitrile.
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Reduction: The nitro groups, if present, can be reduced to amines.
Reagents: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Conditions: Conducted under atmospheric pressure at room temperature.
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Substitution: Electrophilic aromatic substitution can occur at the benzo[d]thiazole ring.
Reagents: Electrophiles such as halogens or nitro groups.
Conditions: Usually performed in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitro-substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Known for its use as a monoamine oxidase inhibitor.
Benzo[d]thiazole-6-carboxamide: Shares the benzo[d]thiazole core structure and exhibits similar biological activities.
Uniqueness
N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide is unique due to the presence of both the methylthio and carboxamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to simpler benzo[d]thiazole derivatives.
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS3/c1-21-16-19-12-5-3-10(7-14(12)23-16)18-15(20)9-2-4-11-13(6-9)22-8-17-11/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWMAUWMNTVOHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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